1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane
Description
1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane (CAS: 39091-63-9) is a deuterium-labeled derivative of 1-bromopropane, where seven hydrogen atoms are replaced with deuterium (²H) isotopes. Its molecular formula is C₃BrD₇, with a molecular weight of 130.03 g/mol . The compound is structurally represented by the SMILES notation [²H]C([²H])([²H])C([²H])([²H])C([²H])([²H])Br, indicating deuterium substitution at all positions except the brominated terminal carbon. This isotopic labeling makes it valuable in nuclear magnetic resonance (NMR) spectroscopy, reaction mechanism studies, and metabolic research due to the kinetic isotope effect (KIE) of C–D bonds .
Properties
Molecular Formula |
C3H7Br |
|---|---|
Molecular Weight |
130.03 g/mol |
IUPAC Name |
1-bromo-1,1,2,2,3,3,3-heptadeuteriopropane |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2 |
InChI Key |
CYNYIHKIEHGYOZ-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Canonical SMILES |
CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane can be synthesized through the bromination of 1,1,2,2,3,3,3-heptadeuteriopropane. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane involves large-scale bromination processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure efficient utilization of bromine and deuterated propane.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH⁻), cyanide (CN⁻), or thiolate (RS⁻).
Elimination (E2): In the presence of a strong base, 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane can undergo elimination to form deuterated alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium thiolate (NaSR). The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are used. The reactions are conducted at elevated temperatures to facilitate the elimination process.
Major Products:
Nucleophilic Substitution: The major products are deuterated alcohols, nitriles, and thiols, depending on the nucleophile used.
Elimination: The major product is a deuterated alkene.
Scientific Research Applications
1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane has several scientific research applications, including:
NMR Spectroscopy: The deuterium atoms in the compound provide unique spectral properties, making it useful as a reference standard in NMR studies.
Isotope Labeling: The compound is used in metabolic studies to trace the pathways of deuterated molecules in biological systems.
Pharmaceutical Research: It serves as a precursor in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane in chemical reactions involves the formation of a transition state where the bromine atom is replaced or eliminated. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to bromine, leading to the displacement of the bromine atom. In elimination reactions, the base abstracts a proton (or deuteron), resulting in the formation of a double bond and the release of bromide ion.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Deuterated Analogues
1-Bromopropane (C₃H₇Br, CAS: 106-94-5)
- Molecular Weight : 122.99 g/mol.
- Boiling Point : 71°C (literature value).
- Density : 1.35 g/mL at 25°C.
- Applications : Industrial solvent, intermediate in organic synthesis.
- Key Differences : The absence of deuterium results in lower molecular weight and reduced stability of C–H bonds compared to C–D bonds. This impacts reaction rates and spectroscopic signatures .
2-Bromopropane (C₃H₇Br, CAS: 75-26-3)
- Molecular Weight : 122.99 g/mol.
- Boiling Point : 59°C.
- Density : 1.31 g/mL at 25°C.
- Applications : Alkylating agent, solvent.
- Key Differences : Structural isomerism (bromine at C2 vs. C1) alters reactivity in SN2 reactions and metabolic pathways .
Deuterated Analogues
2-Bromopropane-D₇ (C₃BrD₇, CAS: 39091-63-9)
- Molecular Weight : 130.03 g/mol.
- Boiling Point : 59°C.
- Density : 1.383 g/mL at 25°C.
- Applications : Isotopic tracer in kinetic studies.
- Key Differences : Despite identical molecular weight to the target compound, bromine placement at C2 changes steric and electronic properties, influencing reaction selectivity .
Halogen-Substituted Analogues
1-Bromo-1,1,2,2,3,3,3-heptafluoropropane (C₃BrF₇, CAS: 422-85-5)
- Molecular Weight : 248.92 g/mol.
- Boiling Point: Not explicitly reported; fluorination typically reduces boiling points relative to alkanes.
- Applications : Industrial refrigerant, fire suppressant.
- Key Differences : Fluorine substitution introduces extreme electronegativity and chemical inertness, contrasting with deuterium’s isotopic labeling utility .
Comparative Data Table
| Property | 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane | 1-Bromopropane | 2-Bromopropane-D₇ | 1-Bromoheptafluoropropane |
|---|---|---|---|---|
| Molecular Formula | C₃BrD₇ | C₃H₇Br | C₃BrD₇ | C₃BrF₇ |
| Molecular Weight (g/mol) | 130.03 | 122.99 | 130.03 | 248.92 |
| Boiling Point (°C) | ~70–75 (estimated) | 71 | 59 | Not reported |
| Density (g/mL) | ~1.38 (estimated) | 1.35 | 1.383 | Not reported |
| Primary Applications | NMR spectroscopy, isotopic tracing | Solvent, synthesis | Kinetic studies | Refrigerant, fire suppression |
| Key Feature | C–D bond stability (KIE ~6–10) | Cost-effective | Isomeric selectivity | Chemical inertness |
Kinetic Isotope Effects (KIE)
Deuterium substitution in 1-bromoheptadeuteriopropane significantly slows reaction rates in SN2 mechanisms due to the stronger C–D bond (KIE ≈ 6–10). This property is exploited in mechanistic studies to elucidate transition states .
Spectroscopic Utility
The absence of proton signals in deuterated regions simplifies NMR spectra, making it ideal for analyzing complex reaction mixtures. For example, in catalytic studies, deuterium labeling helps track hydrogen/deuterium exchange processes .
Contrast with Fluorinated Analogues
While 1-bromoheptafluoropropane (C₃BrF₇) is non-reactive in most conditions due to C–F bond strength, the deuterated compound’s reactivity is modulated by isotopic mass rather than electronegativity. Fluorinated derivatives are preferred in high-temperature applications, whereas deuterated compounds excel in precision spectroscopy .
Biological Activity
1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane (CHBrD) is a deuterated alkyl halide that has garnered interest in various fields of chemical and biological research. The incorporation of deuterium enhances its utility in studying reaction mechanisms and biological interactions due to the unique isotopic effects it introduces. This article explores the biological activity of this compound, highlighting its reactivity, potential applications in biological studies, and relevant research findings.
1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | CHBrD |
| Molecular Weight | 197.09 g/mol |
| Boiling Point | 60 °C |
| Density | 1.5 g/cm³ |
The presence of deuterium alters the compound's physical properties compared to its non-deuterated counterparts, influencing reactivity and stability.
The biological activity of 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane primarily stems from its reactivity with nucleophiles and electrophiles. Studies indicate that the presence of deuterium can significantly affect reaction rates and mechanisms compared to non-deuterated analogs. For instance:
- Nucleophilic Substitution : The compound readily participates in nucleophilic substitution reactions due to the electrophilic nature of the bromine atom. The isotopic substitution can lead to variations in reaction kinetics and pathways.
- Isotopic Labeling : Its unique isotopic labeling allows researchers to trace metabolic pathways and reaction mechanisms using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Applications in Biological Studies
1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane has been utilized in several biological studies:
- Metabolic Pathway Tracing : Researchers have employed this compound to investigate metabolic pathways in various organisms by tracking how it integrates into biochemical processes.
- Drug Development : The compound's ability to modify drug interactions through isotopic effects makes it a candidate for developing new pharmaceuticals with improved efficacy or reduced toxicity.
Case Studies
Several studies have highlighted the significance of 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane in biological research:
-
Study on Reaction Mechanisms :
- Researchers explored the nucleophilic substitution reactions involving this compound with various nucleophiles. The findings indicated that deuteration affected both the rate and mechanism of these reactions significantly.
-
Pharmacokinetics Investigation :
- A study focused on the pharmacokinetics of drugs labeled with deuterated compounds similar to 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane showed altered absorption and metabolism profiles compared to their non-deuterated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
